![molecular formula C22H21N3O3S B11599564 (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 617694-33-4](/img/structure/B11599564.png)
(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include ethyl acetate, propyl bromide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Applications
The unique structure of (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one suggests several potential applications:
Antimicrobial Activity
Research indicates that compounds with thiazole and triazole rings exhibit antimicrobial properties. This compound's structural features may allow it to interact with microbial enzymes or cell membranes, leading to inhibition of growth or cell death. Preliminary studies have shown promising results against various bacterial strains.
Anticancer Potential
The presence of the benzylidene moiety is often associated with anticancer activity. Studies have suggested that this compound may induce apoptosis in cancer cells by activating specific pathways involved in cell death. The thiazolo-triazole core may enhance this activity by interacting with DNA or proteins involved in cancer progression.
Anti-inflammatory Effects
There is potential for this compound to exhibit anti-inflammatory properties. Compounds with similar structures have shown efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions:
Formation of the Thiazolo-Triazole Core
Cyclization reactions are employed to construct the thiazolo-triazole framework from appropriate precursors. This step is crucial as it defines the core structure responsible for the biological activity.
Benzylidene Formation
The introduction of the benzylidene group usually occurs through condensation reactions between aldehydes and amines or other nucleophiles. This step enhances the compound's reactivity and biological interactions.
Substitution Reactions
Ethoxy and propoxy groups are introduced via alkylation or substitution methods on suitable aromatic substrates. The optimization of these synthetic routes is essential to achieve high yields and purity of the final product .
Mechanism of Action
The mechanism of action of (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar functional groups but a less complex structure.
Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical syntheses.
Uniqueness
What sets (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart is its intricate structure, which combines multiple functional groups in a single molecule
Biological Activity
The compound (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is an organic molecule with significant potential in medicinal chemistry. Its unique structural features include a thiazolo-triazole core and various substituents that suggest possible interactions with biological targets. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C22H21N3O3S
- Molecular Weight : 407.5 g/mol
- CAS Registry Number : 617694-33-4
- Structural Features :
- Thiazolo-triazole core
- Ethoxy and propoxy substituents on the benzylidene moiety
Synthetic Pathways
The synthesis of this compound typically involves multi-step processes:
- Formation of the Thiazolo-Triazole Core : Achieved through cyclization reactions involving appropriate precursors.
- Benzylidene Formation : Involves condensation reactions between aldehydes and amines.
- Substitution Reactions : Ethoxy and propoxy groups are introduced via alkylation or substitution methods on suitable aromatic substrates .
Biological Activity
Research indicates that the compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that related thiazolo-triazole compounds possess significant antimicrobial properties. The presence of the thiazole ring is often associated with enhanced activity against various bacterial strains.
Compound | Activity Type | Notable Effects |
---|---|---|
Thiazole derivative A | Antimicrobial | Effective against Gram-positive bacteria |
Triazole derivative B | Antifungal | Inhibitory effects on fungal growth |
Benzylidene derivative C | Anticancer | Induces apoptosis in cancer cell lines |
The unique combination of functional groups in this compound may enhance its bioactivity compared to other similar compounds.
The biological activity is hypothesized to involve interactions with specific biological macromolecules:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism.
- DNA Interaction : Potential to intercalate with DNA, disrupting replication in cancer cells.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound:
- Anticancer Studies : A study demonstrated that derivatives of thiazolo-triazoles can induce apoptosis in various cancer cell lines through caspase activation pathways.
- Antifungal Efficacy : Research indicated that similar compounds exhibit potent antifungal activity against strains resistant to conventional treatments.
Properties
CAS No. |
617694-33-4 |
---|---|
Molecular Formula |
C22H21N3O3S |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H21N3O3S/c1-3-12-28-17-11-10-15(13-18(17)27-4-2)14-19-21(26)25-22(29-19)23-20(24-25)16-8-6-5-7-9-16/h5-11,13-14H,3-4,12H2,1-2H3/b19-14- |
InChI Key |
KXKOXQGEDDUYFK-RGEXLXHISA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OCC |
Origin of Product |
United States |
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